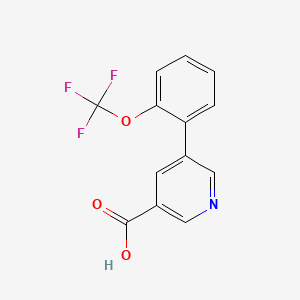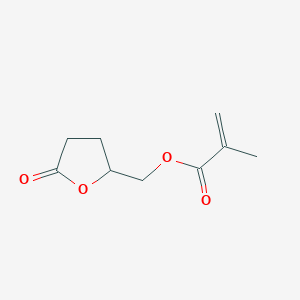
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is a chemical compound with the molecular formula C9H12O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methacrylate group attached to a tetrahydrofuran ring, which contains a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (5-oxotetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methacrylic acid+(5-oxotetrahydrofuran-2-yl)methanol→(5-Oxotetrahydrofuran-2-yl)methyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating hydrogels for tissue engineering and regenerative medicine.
Industry: It is employed in the production of photoresists and coatings for various industrial applications.
Mécanisme D'action
The mechanism of action of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The tetrahydrofuran ring provides stability and flexibility to the resulting polymers, enhancing their mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Oxooxolan-2-yl)methyl 2-methylprop-2-enoate
- (5-Oxotetrahydrofuran-2-yl)methyl acrylate
Uniqueness
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is unique due to its specific combination of a methacrylate group and a tetrahydrofuran ring with a ketone functional group. This structure imparts distinct properties, such as enhanced stability and reactivity, making it suitable for various advanced applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(5-oxooxolan-2-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)9(11)12-5-7-3-4-8(10)13-7/h7H,1,3-5H2,2H3 |
Clé InChI |
WRYQRPLUGDVEBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



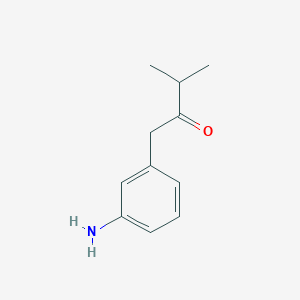
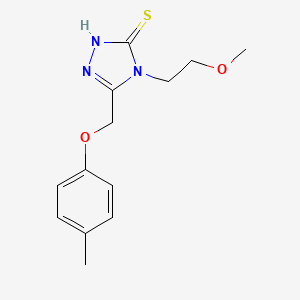
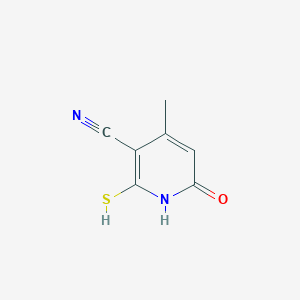
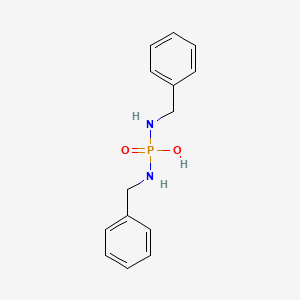
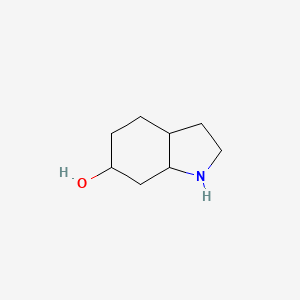
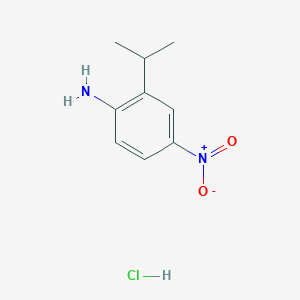

![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)

![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
